![molecular formula C19H20N4O2 B2590500 (E)-1-(2-吗啉代-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)-3-苯基丙-2-烯-1-酮 CAS No. 2035036-80-5](/img/structure/B2590500.png)
(E)-1-(2-吗啉代-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)-3-苯基丙-2-烯-1-酮
描述
(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring fused to a pyrrolopyrimidine core, with a phenylprop-2-en-1-one moiety attached, making it a versatile molecule for research and industrial applications.
科学研究应用
Anticancer Activity
Preliminary studies indicate that (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one exhibits anticancer properties. Research has shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, in vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-tumor agent .
Antiviral Properties
The compound also shows promise as an antiviral agent. Studies have indicated its ability to inhibit viral replication through modulation of host cell signaling pathways. This mechanism could be particularly beneficial in developing treatments for viral infections, including those resistant to current antiviral therapies .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It has been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The compound's ability to reduce inflammation may offer therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Efficacy Against Cancer Cell Lines
A study evaluating the efficacy of (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one against HepG2 liver cancer cells showed an IC50 value of approximately 40 µM, indicating moderate cytotoxicity. Further analogs demonstrated improved potency, suggesting avenues for optimizing its structure for enhanced efficacy .
Anti-inflammatory Evaluation
In a model assessing anti-inflammatory activity, the compound exhibited significant inhibition of COX-II with an ED50 value comparable to established anti-inflammatory drugs like Celecoxib. This suggests its potential utility in treating inflammatory conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholine ring. The final step involves the formation of the phenylprop-2-en-1-one moiety through a condensation reaction.
Pyrrolopyrimidine Core Synthesis: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Phenylprop-2-en-1-one Formation: The final condensation reaction typically involves the use of aldehydes and ketones under basic conditions to form the enone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrrolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
(E)-1-(2-pyrrolidin-2-ylpyridine-6-yl)-3-phenylprop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
The unique combination of the morpholine ring and the pyrrolopyrimidine core in (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one provides distinct chemical properties and biological activities that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrrolo-pyrimidine core, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anticancer, antiviral, and anti-inflammatory effects, as well as its mechanism of action.
Structural Characteristics
The compound's structure is characterized by:
- Pyrrolo-pyrimidine core : This scaffold is commonly associated with kinase inhibitors and has demonstrated anticancer properties in various studies.
- Morpholino group : Enhances solubility and bioavailability, making it a suitable candidate for drug development.
- Phenylpropene moiety : Potentially contributes to the compound's biological activity through interactions with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structures to (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth. For instance:
- Inhibition of EGFR and ErbB2 : Studies have shown that related compounds can inhibit these receptors at sub-micromolar levels, inducing apoptosis in cancer cells and leading to cell cycle arrest at the G2/M phase .
Antiviral Activity
The potential antiviral effects of this compound are under investigation. The presence of multiple functional groups suggests that it may interact with viral proteins or host cell pathways critical for viral replication. Research into the antiviral mechanisms of similar pyrrolo-pyrimidines indicates potential efficacy against various viral infections.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
The proposed mechanism of action for (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one involves:
- Enzyme inhibition : Targeting specific kinases or COX enzymes can lead to reduced cell proliferation and inflammation.
- Modulation of signaling pathways : Interference with signaling cascades involved in cancer progression or viral replication.
Case Studies and Research Findings
属性
IUPAC Name |
(E)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-7,12H,8-11,13-14H2/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTGFMIYZAMXSA-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。